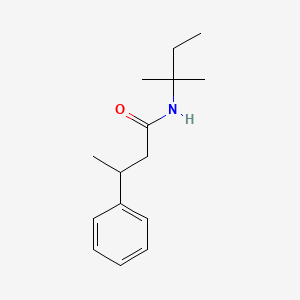
N-(2-methylbutan-2-yl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbutan-2-yl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a 2-methylbutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(2-methylbutan-2-yl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. It acts as a selective serotonin receptor agonist, particularly targeting the 5-HT1A and 5-HT2A receptors. This interaction leads to an increase in the release of serotonin in the brain, contributing to its potential antidepressant and anxiolytic effects. Additionally, it may influence other neurotransmitter systems, including dopamine and cortisol pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroximino-2-methylbutan-2-yl)methylamine: A compound with similar structural features but different functional groups.
N-benzyl-5-(2-methylbutan-2-yl)-1,2-thiazol-3-amine: Another compound with a 2-methylbutan-2-yl substituent but different core structure.
Uniqueness
N-(2-methylbutan-2-yl)-3-phenylbutanamide is unique due to its specific combination of a phenyl group and a 2-methylbutan-2-yl substituent on the butanamide backbone
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-methylbutan-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-5-15(3,4)16-14(17)11-12(2)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,16,17) |
InChI Key |
DXVPYNNNUGIIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















